Cas no 477-29-2 (Colchicoside)

Colchicoside structure
Produktname:Colchicoside
Colchicoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acetamide, N-[(7S)-3-(b-D-glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-
- Colchicoside
- Q11740975
- NSC 32992
- N-[(7S,12aRa)-3-(beta-D-Glucopyranosyloxy)-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide; Colchicine Imp. D (EP); Colchicoside; Colchicine Impurity D; Thiocolchicoside Impurity D
- DTXSID301010233
- NSC 624672
- NSC-624672
- NSC-32992
- ACETAMIDE, N-(3-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,6,7,9-TETRAHYDRO-1,2,10-TRIMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)-, (S)-
- AT23954
- ACETAMIDE, N-((7S)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,6,7,9-TETRAHYDRO-1,2,10-TRIMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)-
- C17963
- HY-131300
- UNII-DYD0I854K7
- BRN 0072204
- CS-0132732
- N-[(10S)-3,4,14-trimethoxy-13-oxo-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}tricyclo[9.5.0.0(2),?]hexadeca-1(16),2(7),3,5,11,14-hexaen-10-yl]acetamide
- EC 207-513-0
- BS-42418
- 3-Demethylcolchicine glucoside
- AKOS040755056
- N-[(7S,12aRa)-3-(beta-D-Glucopyranosyloxy)-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Colchicoside)
- N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- N-((7S)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,6,7,9-TETRAHYDRO-1,2,10-TRIMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)ACETAMIDE
- EINECS 207-513-0
- COLCHICINE IMPURITY D [EP IMPURITY]
- Colchicoside 100 microg/mL in Acetonitrile
- CHEBI:81415
- DYD0I854K7
- 477-29-2
- SCHEMBL13673737
- 1329-53-9
- UXAFRQPVHYZDED-ZZEDUEFDSA-N
- NCI60_002885
- N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- NSC624672
- N-[3-(Hexopyranosyloxy)-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- NSC32992
- N-[1,2,10-trimethoxy-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- N-[1,2,10-trimethoxy-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- CHEMBL1994730
- NS00004946
- Benzo[a]heptalen-9(5H)-one,7-dihydro-2,3,10-trimethoxy-
- CID 24721008
- AKOS025311214
- ALPHA-(AMINOMETHYL)-5-METHOXY-1H-INDOLE-3-ACETICACIDMETHYLESTERHYDROCHLORIDE
- A923542
- ACETAMIDE, N-((7S)-3-(BETA-D-GLUCOPYRANOSYLOXY)-5,6,7,9-TETRAHYDRO-1,2,10-TRIMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)-
- DTXCID001436642
- Acetamide, N-(3-(beta-D-glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2,10-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
- N-((7S)-1,2,10-trimethoxy-9-oxo-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-6,7-dihydro-5H-benzo(a)heptalen-7-yl)acetamide
- N-((7S)-3-(BETA-D-GLUCOPYRANOSYLOXY)-5,6,7,9-TETRAHYDRO-1,2,10-TRIMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)ACETAMIDE
-
- MDL: MFCD01736974
- Inchi: InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20?,22+,23-,24+,27?/m0/s1
- InChI-Schlüssel: UXAFRQPVHYZDED-ABYJKEICSA-N
- Lächelt: OCC1[C@@H](O)[C@H](O)[C@@H](O)C(Oc2c(OC)c(OC)c3c(CC[C@H](NC(C)=O)c4cc(=O)c(OC)ccc4-3)c2)O1
Berechnete Eigenschaften
- Genaue Masse: 547.20500
- Monoisotopenmasse: 547.205
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 173A^2
- XLogP3: _1.1
Experimentelle Eigenschaften
- Dichte: 1.3430 (rough estimate)
- Schmelzpunkt: 194-197°C
- Siedepunkt: 620.17°C (rough estimate)
- Flammpunkt: 515.6°C
- Brechungsindex: 1.6400 (estimate)
- PSA: 173.24000
- LogP: 0.43260
Colchicoside Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Store at room temperature
Colchicoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C640050-50mg |
Colchicoside |
477-29-2 | 50mg |
$ 232.00 | 2023-09-08 | ||
TRC | C640050-250mg |
Colchicoside |
477-29-2 | 250mg |
$577.00 | 2023-05-18 | ||
TRC | C640050-100mg |
Colchicoside |
477-29-2 | 100mg |
$ 431.00 | 2023-09-08 | ||
S e l l e c k ZHONG GUO | S6379-5mg |
Colchicoside |
477-29-2 | 5mg |
¥2695.5 | 2022-04-26 | ||
Biosynth | MC16661-250 mg |
Colchicoside |
477-29-2 | 250MG |
2023-01-03 | |||
TargetMol Chemicals | T36115-10 mg |
Colchicoside |
477-29-2 | 99.73% | 10mg |
¥ 637 | 2023-07-10 | |
TargetMol Chemicals | T36115-100 mg |
Colchicoside |
477-29-2 | 99.73% | 100MG |
¥ 2,927 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-495835-5 mg |
Colchicoside, |
477-29-2 | 5mg |
¥1,106.00 | 2023-07-11 | ||
TargetMol Chemicals | T36115-1 mL * 10 mM (in DMSO) |
Colchicoside |
477-29-2 | 99.73% | 1 mL * 10 mM (in DMSO) |
¥ 823 | 2023-09-15 | |
TargetMol Chemicals | T36115-50mg |
Colchicoside |
477-29-2 | 99.73% | 50mg |
¥ 3150 | 2024-07-19 |
Colchicoside Verwandte Literatur
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
477-29-2 (Colchicoside) Verwandte Produkte
- 1123169-38-9((1-Ethylindolin-6-yl)methanamine)
- 33630-99-8(3-amino-2-hydroxypyridine)
- 1697606-71-5(1,1-Difluoro-4-methoxy-4-methylpentan-2-ol)
- 2170792-89-7(2-bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine)
- 2229435-47-4(tert-butyl 3-4-(diethylamino)-2-hydroxyphenylpiperazine-1-carboxylate)
- 921568-41-4(N-{4-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}thiophene-2-carboxamide)
- 1701898-42-1(3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-)
- 872881-35-1(N'-{3-(benzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide)
- 2639414-83-6(methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride)
- 895643-09-1(3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methoxyquinolin-4-amine)
Empfohlene Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
